

Cellular thermal shift assay (CETSA) for target engagement of PBRM1 inhibitors.

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Compound of Interest

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Application Notes and Protocols

Topic: Cellular Thermal Shift Assay (CETSA®) for Target Engagement of PBRM1 Inhibitors

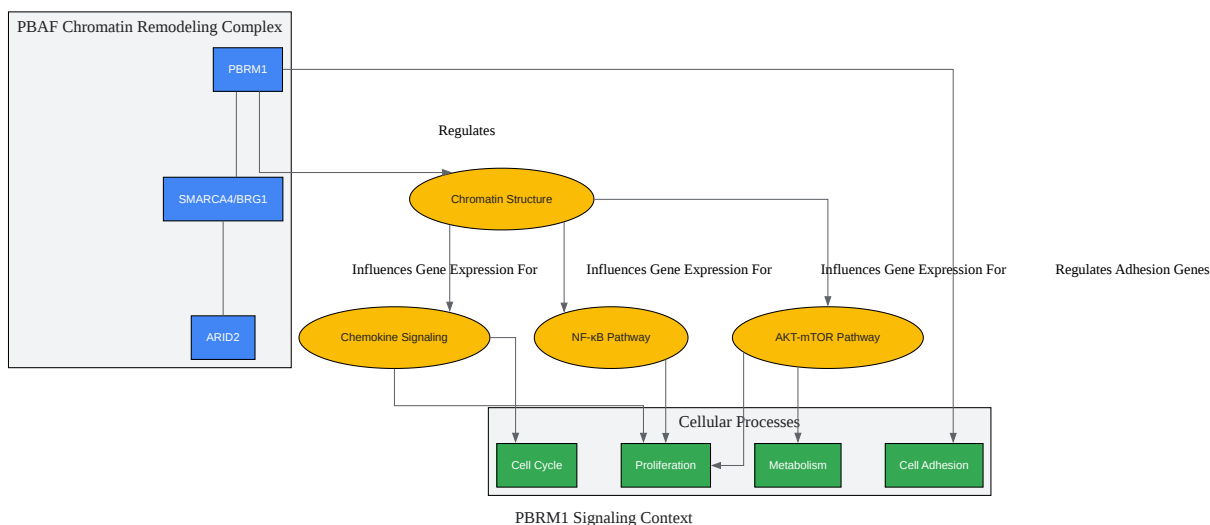
Audience: Researchers, scientists, and drug development professionals.

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the interaction between a drug candidate and its protein target within a cellular environment.[1][2][3] The principle is based on ligand-induced thermal stabilization of the target protein.[4][5] When a small molecule inhibitor binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[1] Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, is a significant target in cancer research, particularly in clear cell renal cell carcinoma (ccRCC), where it is frequently mutated.[6][7][8] PBRM1 contains six bromodomains, which are potential targets for selective inhibitors.[9][10] Establishing target engagement is a critical step in the development of PBRM1 inhibitors, ensuring that the compound reaches its intended target and exerts its effect.[11] These application notes provide a detailed protocol for utilizing CETSA to confirm and characterize the binding of inhibitors to PBRM1 in a cellular context.

PBRM1 Signaling and Function

PBRM1 is a subunit of the ATP-dependent SWI/SNF chromatin remodeling complex known as PBAF (PBRM1-BRG1/BRM-associated factors).[6][10] This complex plays a crucial role in regulating gene expression by altering chromatin structure. The loss or inhibition of PBRM1 function has been shown to impact several key signaling pathways implicated in cancer, including the AKT-mTOR pathway, chemokine/chemokine receptor interactions, and the NF- κ B pathway.[6][12][13] These pathways govern fundamental cellular processes such as cell proliferation, metabolism, and adhesion.[6][14]



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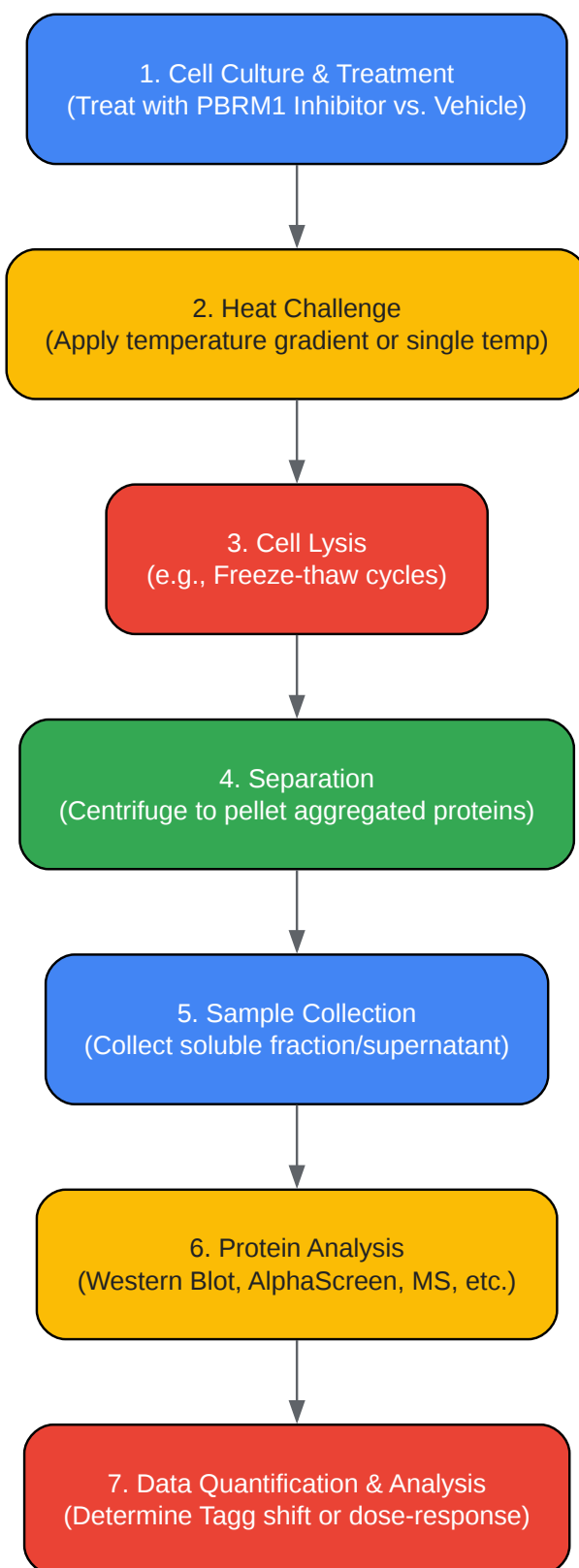
Caption: PBRM1's role within the PBAF complex and its influence on downstream signaling pathways.

Principle of the Cellular Thermal Shift Assay

CETSA operates on the principle that proteins denature and aggregate when heated. The temperature at which half of the protein population aggregates is known as the aggregation temperature (Tagg). The binding of a ligand, such as a small molecule inhibitor, to its target protein can increase the protein's structural stability. This stabilization results in a higher Tagg value. By comparing the Tagg of the target protein in the presence and absence of the inhibitor, one can confirm direct target engagement in the complex environment of a cell or cell lysate.^[2]^[15]

Experimental Workflow

The general workflow for a CETSA experiment involves treating intact cells or cell lysates with the compound of interest, followed by a heating step. After heating, the cells are lysed (if not already), and the aggregated proteins are separated from the soluble fraction by centrifugation. The amount of soluble target protein remaining is then quantified using a variety of protein detection methods, such as Western blotting, AlphaScreen®, or mass spectrometry.^[1]^[16]^[17]



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Caption: A generalized workflow for performing a Cellular Thermal Shift Assay.

Detailed Experimental Protocols

Two primary formats of CETSA are commonly used: the melt curve (to determine the thermal shift, ΔT_{agg}) and the isothermal dose-response fingerprint (ITDRF) (to determine potency at a fixed temperature).^[16]

Protocol 1: CETSA Melt Curve for PBRM1

This protocol aims to determine the change in the thermal stability of PBRM1 upon inhibitor binding.

1. Cell Culture and Seeding:

- Culture a relevant cell line (e.g., a renal cell carcinoma line like 786-O) in appropriate media and conditions.
- Seed cells in sufficient quantity to yield approximately 1-2 million cells per condition/temperature point.

2. Compound Treatment:

- Treat cells with the PBRM1 inhibitor at a fixed, saturating concentration (e.g., 10 μ M) or with a vehicle control (e.g., 0.1% DMSO).
- Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours) at 37°C.

3. Cell Harvesting and Aliquoting:

- Harvest the cells by trypsinization (for adherent cells) or scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.
- Aliquot the cell suspension for each temperature point into PCR tubes.

4. Heat Challenge:

- Place the PCR tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 68°C in 2°C increments).

- Heat the samples for 3 minutes at the designated temperatures, followed by a cooling step to room temperature for 3 minutes.[16]

5. Cell Lysis:

- Lyse the cells by subjecting the samples to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

6. Separation of Soluble and Aggregated Protein:

- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[1]

7. Analysis of Soluble Fraction:

- Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
- Normalize all samples to the same total protein concentration.
- Analyze the levels of soluble PBRM1 by Western blot using a validated anti-PBRM1 antibody. An antibody for a loading control that does not shift with temperature, like β -actin, should also be used.

8. Data Analysis:

- Quantify the band intensities from the Western blot.
- Plot the percentage of soluble PBRM1 remaining relative to the non-heated control against the temperature for both vehicle- and inhibitor-treated samples.
- Fit the data to a sigmoidal curve to determine the Tagg for each condition. The difference in Tagg is the thermal shift (Δ Tagg).

Protocol 2: Isothermal Dose-Response Fingerprint (ITDRF) for PBRM1

This protocol assesses the potency of the inhibitor in stabilizing PBRM1 at a single, fixed temperature.

1. Determine Optimal Temperature:

- First, perform a melt curve experiment (Protocol 1) with a vehicle control to determine the temperature at which approximately 50-80% of PBRM1 denatures. This will be the fixed temperature for the ITDRF experiment.

2. Cell Culture and Compound Treatment:

- Culture and harvest cells as described previously.
- Resuspend the cells and aliquot them.
- Treat the cell aliquots with a serial dilution of the PBRM1 inhibitor (e.g., from 0.1 nM to 30 μ M) and a vehicle control.
- Incubate for 1-2 hours at 37°C.

3. Heat Challenge:

- Heat all samples (including a non-heated control) at the predetermined optimal temperature for 3 minutes in a thermal cycler.
- Cool the samples to room temperature.

4. Lysis, Separation, and Analysis:

- Proceed with cell lysis, centrifugation, and analysis of the soluble PBRM1 fraction by Western blot as described in Protocol 1.

5. Data Analysis:

- Quantify the band intensities for soluble PBRM1 at each inhibitor concentration.
- Plot the percentage of stabilized PBRM1 against the logarithm of the inhibitor concentration.
- Fit the data to a dose-response curve to determine the EC₅₀, which represents the concentration of inhibitor required to achieve 50% of the maximal thermal stabilization.[\[18\]](#)

Data Presentation

Quantitative data from CETSA experiments should be summarized to compare the effects of different inhibitors or to assess selectivity across different bromodomains. The following table provides an illustrative example of how melt curve data for various hypothetical PBRM1 inhibitors could be presented.

| Inhibitor | Target Bromodomain | Tagg (Vehicle, °C) | Tagg (10 µM Inhibitor, °C) | ΔTagg (°C) |
|-----------|--------------------|--------------------|----------------------------|------------|
| PBRM1i-A | PBRM1-BD2 | 52.1 ± 0.3 | 56.3 ± 0.4 | +4.2 |
| PBRM1i-A | PBRM1-BD5 | 51.8 ± 0.2 | 52.0 ± 0.3 | +0.2 |
| PBRM1i-B | PBRM1-BD2 | 52.2 ± 0.2 | 58.7 ± 0.5 | +6.5 |
| PBRM1i-B | PBRM1-BD5 | 51.9 ± 0.4 | 56.1 ± 0.3 | +4.2 |
| Control-C | PBRM1-BD2 | 52.1 ± 0.3 | 52.3 ± 0.2 | +0.2 |

Table 1: Illustrative CETSA melt curve data for hypothetical PBRM1 inhibitors. Data are presented as mean ± standard deviation. A significant positive ΔTagg indicates target engagement and stabilization.

Conclusion

The Cellular Thermal Shift Assay provides a robust and indispensable tool for the validation of PBRM1 inhibitors in a physiologically relevant setting. By confirming direct binding to PBRM1 within intact cells, CETSA allows researchers to establish a clear link between target engagement and cellular phenotype. The melt curve and ITDRF protocols offer complementary information on target stabilization and compound potency, respectively, which are critical for guiding lead optimization and advancing promising drug candidates through the development pipeline.

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